molecular formula C19H22ClN5O B2501280 N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415524-53-5

N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No. B2501280
CAS RN: 2415524-53-5
M. Wt: 371.87
InChI Key: JHVGORPAQSKVAC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival.

Scientific Research Applications

N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKB/Akt pathway. In neurobiology, this compound has been used to study the role of the PKB/Akt pathway in neuronal survival and synaptic plasticity. In immunology, this compound has been used to investigate the role of the PKB/Akt pathway in the regulation of immune cell function.

Mechanism of Action

N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide acts as a potent and selective inhibitor of the PKB/Akt pathway by binding to the ATP-binding site of PKB/Akt. This binding prevents the activation of PKB/Akt by phosphorylation, which in turn inhibits downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune cell function. This compound has also been shown to have neuroprotective effects by promoting neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

The use of N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide in lab experiments has several advantages, including its potency and selectivity as a PKB/Akt inhibitor, its ability to inhibit downstream signaling pathways involved in cell growth, proliferation, and survival, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the use of N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide in scientific research. One area of interest is the development of novel this compound analogs with improved potency and selectivity as PKB/Akt inhibitors. Another area of interest is the investigation of the role of the PKB/Akt pathway in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the use of this compound in combination with other therapeutic agents may have synergistic effects and improve treatment outcomes.

Synthesis Methods

The synthesis of N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide involves several steps, including the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form ethyl 4-chlorophenylacetate. This compound is then reacted with cyclopropylamine to form ethyl 4-(cyclopropylamino)phenylacetate. The final step involves the reaction of this compound with piperidine-1-carboxylic acid to form this compound.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-14-1-3-15(4-2-14)23-19(26)24-11-8-17(9-12-24)25(16-5-6-16)18-7-10-21-13-22-18/h1-4,7,10,13,16-17H,5-6,8-9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGORPAQSKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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